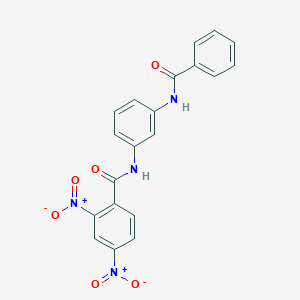![molecular formula C24H25N3O B15017990 2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)
2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide is a complex organic compound that features a naphthalene ring and a tetrahydronaphthalene moiety
Méthodes De Préparation
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide typically involves the reaction of naphthalen-1-amine with an appropriate aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with hydrazine or a hydrazide derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthalene ring.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride . Major products formed from these reactions include various substituted pyrazoles and oxazoles .
Applications De Recherche Scientifique
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly against liver and colon carcinoma cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of naphthalene derivatives with biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide involves its interaction with cellular targets such as enzymes and receptors. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cell proliferation, leading to its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other naphthalene derivatives and hydrazide-based compounds. For example:
Naphthalen-1-yl)oxiran-2-yl derivatives: These compounds also feature a naphthalene ring and have been studied for their anticancer properties.
Indole derivatives: These compounds share structural similarities and exhibit a wide range of biological activities, including antiviral and anticancer properties.
The uniqueness of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide lies in its specific combination of naphthalene and tetrahydronaphthalene moieties, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C24H25N3O |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-(naphthalen-1-ylamino)-N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H25N3O/c1-17(20-14-13-18-7-2-3-9-21(18)15-20)26-27-24(28)16-25-23-12-6-10-19-8-4-5-11-22(19)23/h4-6,8,10-15,25H,2-3,7,9,16H2,1H3,(H,27,28)/b26-17+ |
Clé InChI |
GFVFZKBJYYHNMT-YZSQISJMSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC4=C(CCCC4)C=C3 |
SMILES canonique |
CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC4=C(CCCC4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15017910.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B15017916.png)

![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15017930.png)
![2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15017938.png)
![2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017943.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15017944.png)
![2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15017955.png)
![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15017971.png)
![6-cyclopentyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017981.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15018003.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15018004.png)
